(R)-2-(Boc-amino)-1-(3-indolyl)propane
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Overview
Description
Tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate typically involves the reaction of an indole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
Starting Materials: Indole derivative, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine).
Reaction Conditions: Anhydrous conditions, room temperature.
Procedure: The indole derivative is dissolved in an appropriate solvent (e.g., dichloromethane), and Boc2O is added along with the base. The reaction mixture is stirred at room temperature until the reaction is complete. .
Chemical Reactions Analysis
Tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine
Scientific Research Applications
Tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The indole moiety is a key structural component in many biologically active molecules, making this compound useful in the synthesis of indole-based pharmaceuticals.
Medicine: Indole derivatives are known for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound can serve as an intermediate in the synthesis of such drugs.
Industry: Carbamates are used in the production of pesticides, herbicides, and fungicides
Mechanism of Action
The mechanism of action of tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions. The indole moiety can participate in various biochemical interactions, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate include other Boc-protected amines and indole derivatives:
tert-Butyl carbamate: A simpler carbamate used for protecting primary amines.
N-Boc-indole: An indole derivative with a Boc-protected nitrogen atom.
N-Cbz-indole: An indole derivative with a carbobenzoxy (Cbz) protecting group instead of Boc.
The uniqueness of tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate lies in its combination of the indole moiety and the Boc-protected amine, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H22N2O2/c1-11(18-15(19)20-16(2,3)4)9-12-10-17-14-8-6-5-7-13(12)14/h5-8,10-11,17H,9H2,1-4H3,(H,18,19) |
InChI Key |
XRRYOHBVVKHARG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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